molecular formula C15H20N2O4 B2376074 5-[3-(Isobutyrylamino)anilino]-5-oxopentanoic acid CAS No. 925610-44-2

5-[3-(Isobutyrylamino)anilino]-5-oxopentanoic acid

Cat. No. B2376074
CAS RN: 925610-44-2
M. Wt: 292.335
InChI Key: BOAVSOZXDDAZDA-UHFFFAOYSA-N
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Description

5-[3-(Isobutyrylamino)anilino]-5-oxopentanoic acid, also known as IBAPA, is an organic compound that is used in a variety of scientific research applications. IBAPA is a synthetic organic compound that has been used in the fields of organic chemistry, biochemistry, and pharmacology. IBAPA has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. IBAPA has also been used in the study of biochemical and physiological processes, such as enzyme inhibition and protein-protein interactions.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : 5-[3-(Isobutyrylamino)anilino]-5-oxopentanoic acid, also known as 5-amino-4-oxopentanoic acid, can be synthesized from levulinic acid through esterification, bromination, and subsequent reactions, achieving an overall yield of 44% (Lin Yuan, 2006).
  • Preparation of Isotopomers : A simple scheme has been described for preparing isotopomers of 5-amino-4-oxopentanoic acid with high isotopic enrichment, which are crucial in studying biological systems like photosynthesis and oxygen transport (P. B. Shrestha‐Dawadi & J. Lugtenburg, 2003).

Biological and Pharmacological Research

  • Role in Cancer Research : Derivatives of 5-amino-4-oxopentanoic acid have been synthesized and tested for anticancer activity, particularly targeting thiophene-based compounds for their cytotoxicity against cell lines (A. Atta & E. Abdel‐Latif, 2021).
  • Potential as Histone Deacetylase Inhibitors : Carboxylic acid derivatives, including 5-[3-(Isobutyrylamino)anilino]-5-oxopentanoic acid, have been explored as histone deacetylase inhibitors, showing significant cytotoxic activity against various cancer cell lines (Mona M Abdel-Atty et al., 2014).

Chemical Applications

  • Electrosynthesis : The electroreduction of methyl 5-nitro-4-oxopentanate, closely related to 5-amino-4-oxopentanoic acid, has been studied, indicating its potential in various chemical synthesis processes (A. Konarev et al., 2007).

Future Directions

For more detailed information, refer to the provided references . If you need additional insights or have specific questions, feel free to ask!

properties

IUPAC Name

5-[3-(2-methylpropanoylamino)anilino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-10(2)15(21)17-12-6-3-5-11(9-12)16-13(18)7-4-8-14(19)20/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,16,18)(H,17,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAVSOZXDDAZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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